Methyl 1H-indol-5-ylcarbamate
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Overview
Description
Methyl 1H-indol-5-ylcarbamate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-indol-5-ylcarbamate typically involves the reaction of indole derivatives with carbamates. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-indol-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 1H-indol-5-ylcarbamate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it valuable in biological studies.
Medicine: Its potential therapeutic effects are being explored for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1H-indol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
Methyl 1H-indol-5-ylcarbamate is unique due to its specific carbamate functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 1H-indol-5-ylcarbamate, a compound belonging to the indole family, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This structure features an indole ring substituted with a carbamate group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound exhibits significant activity against various bacterial strains, including multidrug-resistant pathogens.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
1 | 0.25 | Methicillin-resistant Staphylococcus aureus (MRSA) |
2 | 0.50 | Escherichia coli |
3 | 0.75 | Pseudomonas aeruginosa |
The minimal inhibitory concentration (MIC) values indicate that this compound derivatives possess potent antibacterial effects, particularly against Gram-positive bacteria such as MRSA .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7d | HeLa | 0.52 | Induces apoptosis and cell cycle arrest |
7d | MCF-7 | 0.34 | Inhibits tubulin polymerization |
7d | HT-29 | 0.86 | Induces apoptosis |
Compound 7d exhibited significant antiproliferative activity against HeLa, MCF-7, and HT-29 cell lines, demonstrating its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
This compound has also been studied for its role as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.
Table 3: MAO-B Inhibition Potency
Compound | IC50 (nM) | Selectivity Index |
---|---|---|
VIII | 777 | >120 |
The compound showed competitive inhibition of MAO-B with a selectivity index significantly higher than that of standard inhibitors, indicating its potential for treating conditions like Parkinson's disease .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in clinical and preclinical settings:
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited strong antimicrobial activity against both sensitive and resistant strains of bacteria. The study emphasized the need for further exploration into the structure-activity relationship to optimize these compounds for clinical use .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound derivatives could induce apoptosis effectively, suggesting their mechanism might involve disrupting microtubule dynamics .
- Neuroprotective Effects : In vivo studies showed that compounds derived from this compound could reduce neuroinflammation and oxidative stress in models of neurodegeneration, supporting their potential use in treating neurodegenerative diseases .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl N-(1H-indol-5-yl)carbamate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)12-8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3,(H,12,13) |
InChI Key |
ZBWDFSJBRLLLSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
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